6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline
Overview
Description
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline (CMPQ) is a quinoline derivative that has been extensively studied due to its potential applications in a variety of fields. It is a highly versatile compound, as it can be used for medicinal and industrial purposes, as well as for scientific research. CMPQ is known to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, antifungal, and anti-cancer activities. Furthermore, its chemical structure makes it an ideal candidate for the synthesis of new compounds with various biological activities.
Scientific Research Applications
Anticancer Potential
- The compound, similar in structure to 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline, was identified as a potent apoptosis inducer and anticancer candidate with high blood-brain barrier penetration, demonstrating effectiveness in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis of Complex Quinolines
- The study demonstrated the synthesis of complex quinolines from 6,7-Dimethoxy-4-methylquinoline, leading to the formal total syntheses of various natural products (Roberts et al., 1997).
Development of Tubulin-Polymerization Inhibitors
- Compounds structurally similar to 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline were optimized as novel classes of tubulin-polymerization inhibitors, targeting the colchicine site, with potential for cancer treatment (Wang et al., 2014).
Antimicrobial Applications
- A related quinoline compound exhibited antimicrobial activity against various foodborne bacteria, hinting at potential applications for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in food safety and preservation (Kim et al., 2014).
Application in Malaria Treatment
- A structurally similar compound was synthesized and tested against Plasmodium yoenii in mice, indicating the potential for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in malaria treatment (Zheng et al., 1991).
Chemosensor for Heavy Metals
- A quinoline derivative was studied as a chemosensor for cadmium, suggesting a possible application for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in environmental monitoring (Prodi et al., 2001).
Mechanism of Action
properties
IUPAC Name |
6-chloro-2-(4-methoxyphenoxy)-4-methylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(19-16-8-3-12(18)10-15(11)16)21-14-6-4-13(20-2)5-7-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDIMBGMXTTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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